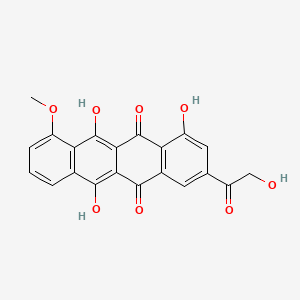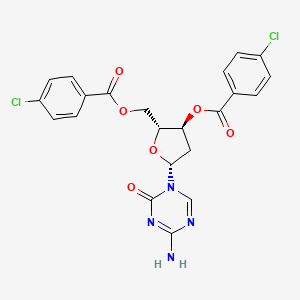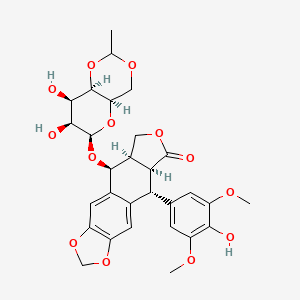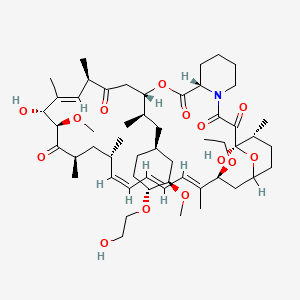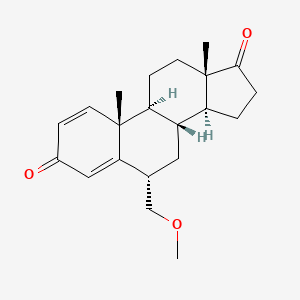
Dexamethasone Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone is a corticosteroid that provides relief for inflamed areas of the body. It is used to treat a number of different conditions, such as inflammation (swelling), severe allergies, adrenal problems, arthritis, asthma, blood or bone marrow problems, kidney problems, skin conditions, and flare-ups of multiple sclerosis .
Synthesis Analysis
The synthesis of Dexamethasone Biotin involves the attachment of a spacer to the purine ring of 6-benzylaminopurine (BAP) at positions 2, 8, or 9. Dexamethasone is modified by periodate oxidation yielding a carboxylic group used for conjugation to the spacer by amide formation .Molecular Structure Analysis
The molecular structure of Dexamethasone Biotin has been investigated using solid-state NMR measurements. The spin–lattice relaxation time at twenty-two different carbon sites of dexamethasone was determined .Chemical Reactions Analysis
The chemical reactions involved in the formation of Dexamethasone Biotin are complex and involve several steps. The synthesis involves carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of Dexamethasone Biotin have been studied extensively. For instance, the pH of the oral suspensions was found to decrease slightly from 4.41±0.01 to 4.20±0.02 .科学的研究の応用
Bone Formation and Regeneration
Dexamethasone Biotin: is utilized in bone tissue engineering due to its osteoinductive properties. It’s incorporated into drug delivery systems like nanoparticles and scaffolds to enhance bone formation. The controlled release of Dexamethasone Biotin helps in bone fracture healing and prevents systemic side effects, making it a promising approach for treating bone defects .
Anti-inflammatory Applications
As a potent anti-inflammatory agent, Dexamethasone Biotin is applied in various medical conditions to reduce inflammation. Its ability to inhibit inflammatory factors such as cytokines and chemokines makes it valuable in the treatment of chronic inflammatory diseases .
Immunomodulation
The immunosuppressive capabilities of Dexamethasone Biotin are harnessed in immunology research. It modulates the immune response, which is crucial in preventing organ transplant rejection and treating autoimmune disorders .
Cancer Therapy
In cancer research, Dexamethasone Biotin is explored for its potential to be conjugated with drugs targeting cancer cells. This approach aims to deliver anti-cancer drugs directly to the tumor site, minimizing the impact on healthy cells .
Drug Delivery Systems
Dexamethasone Biotin is a key component in the development of advanced drug delivery systems. Its incorporation into micro- and nanoparticles allows for targeted drug delivery, which is essential for achieving therapeutic efficacy with minimal side effects .
Safety And Hazards
将来の方向性
The development of Dexamethasone Biotin conjugates with different physical-chemical properties as successful delivery systems in the target organs such as eye, joint, kidney, and others is a promising area of research. Additionally, polymer conjugates with improved transfection activity in which Dexamethasone is used as a vector for gene delivery in the cell nucleus have been described .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dexamethasone Biotin involves the conjugation of biotin to dexamethasone via a linker molecule.", "Starting Materials": [ "Dexamethasone", "Biotin", "Linker molecule" ], "Reaction": [ "Step 1: Activation of biotin with a coupling reagent such as N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC)", "Step 2: Conjugation of the activated biotin to the linker molecule", "Step 3: Activation of dexamethasone with a coupling reagent such as NHS and DCC", "Step 4: Conjugation of the activated dexamethasone to the other end of the linker molecule", "Step 5: Purification of the final product by column chromatography or other suitable methods" ] } | |
CAS番号 |
85679-56-7 |
製品名 |
Dexamethasone Biotin |
分子式 |
C36H53FN4O6S |
分子量 |
688.89 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
N-[5-[[[(11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl]carbonyl]amino]pentyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |
製品の起源 |
United States |
Q & A
Q1: How does the dexamethasone-biotin chimera work and what are its downstream effects?
A1: The dexamethasone-biotin chimera functions by simultaneously binding to two different proteins: the glucocorticoid receptor (GR) with dexamethasone and streptavidin (SA) with biotin. [] This dual binding capability allows researchers to artificially bring these two proteins together, mimicking or influencing natural protein interactions. This can lead to various downstream effects depending on the experimental context. For example, in a yeast three-hybrid system, the chimera can bring a DNA-bound GR-LexA fusion protein and a SA-B42 activation domain fusion protein into close proximity. This interaction allows the B42 activation domain to activate reporter gene expression, indicating successful heterodimerization of GR and SA. []
Q2: Can you provide an example of how the structural features of the dexamethasone-biotin chimera contribute to its activity?
A2: One study explored the structure-activity relationship by comparing a dexamethasone-biotin chimera with a structurally similar estradiol-biotin chimera. [] They found that yeast expressing estrogen receptors (ER) showed significantly higher sensitivity and response to the estradiol-biotin chimera compared to yeast expressing GR responding to the dexamethasone-biotin chimera. This highlights the importance of the steroid component (dexamethasone vs. estradiol) in determining binding affinity and activity towards specific receptors. The linker length connecting the steroid and biotin moieties can also influence the chimera's ability to bridge the two target proteins and impact its dimerization efficiency. []
Q3: Are there any applications of dexamethasone-biotin related to adipogenesis?
A3: While the provided research papers don't directly investigate the use of dexamethasone-biotin chimeras in adipogenesis, they highlight the individual roles of dexamethasone and biotin in this process. Dexamethasone is a potent glucocorticoid commonly used in adipocyte differentiation protocols. [, ] Biotin, a water-soluble vitamin, is also frequently included in adipocyte differentiation media, although its precise role in adipogenesis is not fully elucidated. [] Future research could explore whether dexamethasone-biotin chimeras could be used to study the interplay between GR and biotin-binding proteins during adipogenesis.
Q4: How can dexamethasone-biotin chimeras be utilized in research?
A4: Dexamethasone-biotin chimeras are valuable tools for studying protein interactions, particularly in living cells. Researchers can use these chimeras in systems like the yeast three-hybrid system to: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



